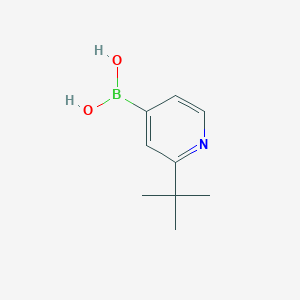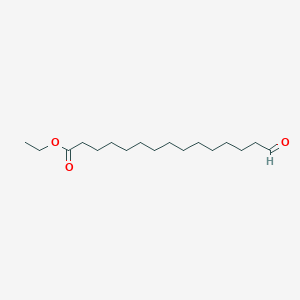
(2-(tert-Butyl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(tert-Butyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a tert-butyl group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method starts with 2-bromo-4-tert-butylpyridine, which undergoes a halogen-metal exchange reaction with a metalation reagent such as n-butyllithium. The resulting organometallic intermediate is then treated with a boronic acid ester to form the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
(2-(tert-Butyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol or water), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
(2-(tert-Butyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (2-(tert-Butyl)pyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of this group with an aryl or vinyl halide, forming a new carbon-carbon bond . The molecular targets and pathways involved in other applications, such as medicinal chemistry, are still under investigation and may vary depending on the specific context .
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinylboronic acid: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain contexts.
2-Pyridinylboronic acid: Similar structure but without the tert-butyl group, leading to different reactivity and applications.
(2-(tert-Butyl)pyridin-4-yl)boronic acid pinacol ester: A derivative that is often used as a more stable and easily handled form of the boronic acid.
Uniqueness
The presence of the tert-butyl group in this compound provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in situations where controlled reactivity is desired .
Propiedades
Fórmula molecular |
C9H14BNO2 |
|---|---|
Peso molecular |
179.03 g/mol |
Nombre IUPAC |
(2-tert-butylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-9(2,3)8-6-7(10(12)13)4-5-11-8/h4-6,12-13H,1-3H3 |
Clave InChI |
AUKMAUQROCBPLU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)



![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)

![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
![(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B12962632.png)




